2-Methoxy-4-(4-methylthiophenyl)phenol
Description
2-Methoxy-4-(4-methylthiophenyl)phenol is a phenolic compound characterized by a methoxy group at the C2 position and a 4-methylthiophenyl substituent at the C4 position of the phenol ring. The 4-methylthiophenyl group introduces a sulfur atom into the structure, which may influence its physicochemical properties and bioactivity. Instead, the evidence focuses on structurally analogous compounds with variations in the C4 substituent, such as allyl, propenyl, or methylphenyl groups.
Properties
IUPAC Name |
2-methoxy-4-(4-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYPBBFFMSDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylthiophenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and 2-methoxyphenol.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the methoxy group on the phenol ring with the methylthio group from 4-methylthiophenol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.
Catalysts: The use of catalysts to increase the reaction rate and yield.
Purification: The purification of the final product using techniques such as distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-methylthiophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or methoxy derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid or halogens.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and methoxy derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
2-Methoxy-4-(4-methylthiophenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylthiophenyl)phenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Structural Variations and Key Compounds
The following compounds share the 2-methoxy-phenol backbone but differ in their C4 substituents:
2-Methoxy-4-(2-propenyl)phenol (Eugenol): Contains a 2-propenyl (allyl) group at C4 .
2-Methoxy-4-(1-propenyl)-phenol: Features a 1-propenyl substituent (positional isomer of allyl) .
2-Methoxy-4-(2-methylphenyl)phenol: Bears a 2-methylphenyl group at C4 .
Bioactivity and Functional Properties
Table 1: Bioactivity Comparison of Key Compounds
Table 2: Substituent Effects on Bioactivity
Mechanistic Insights and Research Findings
- Antiviral Activity: Eugenol (2-propenyl derivative) shows dose-dependent inhibition of HSV-2, likely due to interference with viral replication machinery . Its lower efficacy against coronavirus (18.5% inhibition) suggests target specificity .
- Antioxidant Capacity: Eugenol exhibits superior radical scavenging activity compared to BHA, attributed to its phenolic hydroxyl and electron-donating methoxy group .
- Toxicity Profile : The 1-propenyl derivative’s hepatotoxicity (predicted probability: 0.67) highlights the impact of substituent orientation on metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
